molecular formula C12H19BrO6 B1313540 Triethyl 3-bromopropane-1,1,1-tricarboxylate CAS No. 71170-82-6

Triethyl 3-bromopropane-1,1,1-tricarboxylate

Cat. No.: B1313540
CAS No.: 71170-82-6
M. Wt: 339.18 g/mol
InChI Key: VIMWZZMUASPQPL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl 3-bromopropane-1,1,1-tricarboxylate can be synthesized using a catalytic process or a hydrogenolysis process. The catalytic process is generally preferred due to its economic advantages. both methods produce impurities that must be removed before obtaining the desired product .

Industrial Production Methods

In industrial settings, the catalytic process is often employed for the large-scale production of this compound. This involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Triethyl 3-bromopropane-1,1,1-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions typically produce alcohols .

Scientific Research Applications

Pharmaceutical Chemistry

Triethyl 3-bromopropane-1,1,1-tricarboxylate is primarily known for its role as an active compound in antiviral therapies. It has been shown to inhibit the replication of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) by targeting viral DNA polymerase, effectively blocking DNA synthesis and preventing viral replication .

Mechanism of Action :

  • Inhibits viral DNA polymerase.
  • Disrupts cellular protein synthesis by inhibiting ribonucleotide reductase and guanosine kinase .

Organic Synthesis

This compound serves as a critical intermediate in the synthesis of various organic compounds. It is utilized in the preparation of antifungal and antibacterial agents, including derivatives of terphenyl and fluorene. Its unique structure allows for high yields during synthetic processes while minimizing by-products.

Synthetic Route Example :
The synthesis typically involves the alkylation of triethyl methanetricarboxylate with bromoalkanes, yielding this compound with significant efficiency .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme interactions and metabolic pathways. Its ability to inhibit viral replication makes it a valuable tool for studying antiviral mechanisms and cellular responses to viral infections .

Case Studies

StudyApplicationFindings
Antiviral Efficacy Treatment for HSV-1 and HSV-2Demonstrated significant inhibition of viral replication in vitro through interaction with viral DNA polymerase .
Synthesis of Antiviral Agents Intermediate for FamciclovirUsed as an alkylating agent in the synthesis process, contributing to the formation of purine nucleoside analogs .
Biochemical Pathways Enzyme Interaction StudiesInhibition of ribonucleotide reductase observed, affecting cellular protein synthesis pathways.

Mechanism of Action

Triethyl 3-bromopropane-1,1,1-tricarboxylate exerts its effects by inhibiting viral replication. It acts on the viral DNA polymerase, blocking the synthesis of DNA, which prevents viral replication. Additionally, it inhibits cellular protein synthesis by targeting ribonucleotide reductase and guanosine kinase .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 71170-82-6
  • Molecular Formula : C₁₂H₁₉BrO₆
  • Molecular Weight : 339.18 g/mol
  • Synonyms: Ethyl-3-Bromo Propane 1,1,1-Tricarboxylate; 3-Bromopropane-1,1,1-tricarboxylic acid triethyl ester .

Physical and Chemical Properties :

  • Appearance : Light yellow to brown liquid.
  • Density : 1.355 g/cm³.
  • Boiling Point : 358.5°C at 760 mmHg.
  • XLogP3 : 2.3 (indicates moderate lipophilicity).
  • Hydrogen Bond Acceptors : 5.
  • Rotatable Bonds : 11 .

Applications :
Primarily used as a pharmaceutical intermediate in the synthesis of Famciclovir , an antiviral prodrug. The bromine atom facilitates nucleophilic substitution reactions, enabling the formation of C–N bonds with purine derivatives .

Comparison with Structurally Similar Compounds

Triethyl Propane-1,1,3-Tricarboxylate (CAS 2832-14-6)

  • Molecular Formula : C₁₂H₁₈O₆.
  • Molecular Weight : 260.28 g/mol.
  • XLogP3 : 1.4.
  • Key Differences: Lacks the bromine atom, reducing molecular weight and lipophilicity. Fewer rotatable bonds (11 vs. 11 in the brominated analog), but similar topological polar surface area (78.9 Ų).

Trimethyl 1-Propene-1,1,3-Tricarboxylate (CAS 4271-99-2)

  • Molecular Formula : C₉H₁₂O₆.
  • Molecular Weight : 216.19 g/mol.
  • Key Differences :
    • Contains a propene group instead of bromopropane, enabling conjugate addition reactions.
    • Lower molecular weight and density (1.19 g/cm³ estimated) compared to the brominated analog.
    • Applications: Serves as a building block in polymer chemistry and specialty esters .

Triethyl 2-Methylpropane-1,1,3-Tricarboxylate (CAS 2907-92-8)

  • Molecular Formula : C₁₃H₂₀O₆.
  • Molecular Weight : 272.29 g/mol.
  • Key Differences :
    • Features a methyl branch on the propane backbone, altering steric hindrance and reactivity.
    • XLogP3: ~1.8 (lower than brominated analog due to absence of bromine).
    • Applications: Utilized in asymmetric catalysis and chiral ligand synthesis .

Structural and Reactivity Comparison

Functional Group Influence

  • Bromine vs. Alkyl Groups :
    • The bromine in Triethyl 3-bromopropane-1,1,1-tricarboxylate enhances electrophilicity, making it reactive in SN2 reactions (e.g., with purines in Famciclovir synthesis) .
    • Methyl or propene groups in analogs favor elimination or Michael addition reactions .

Application-Specific Differences

Compound Primary Application Key Advantage
This compound Famciclovir synthesis Bromine enables C–N bond formation
Triethyl propane-1,1,3-tricarboxylate Organic synthesis (malonate surrogate) Cost-effective, no halogen handling
Trimethyl propene-tricarboxylate Polymer chemistry Conjugated double bond for crosslinking

Physical Property Data Table

Property This compound Triethyl Propane-1,1,3-Tricarboxylate Trimethyl Propene-Tricarboxylate
Molecular Weight (g/mol) 339.18 260.28 216.19
XLogP3 2.3 1.5 1.2
Boiling Point (°C) 358.5 ~300 (estimated) 245 (estimated)
Key Functional Group Bromopropane Propane Propene

Biological Activity

Triethyl 3-bromopropane-1,1,1-tricarboxylate (TRI) is an organic compound known for its significant biological activities, particularly in the field of virology. This article delves into its mechanisms of action, biochemical properties, pharmacokinetics, and applications in medicinal chemistry.

Chemical Overview

  • Chemical Formula : C₁₂H₁₉BrO₆
  • Molecular Weight : 339.18 g/mol
  • CAS Number : 71170-82-6

This compound is a triester derivative of 3-bromopropane-1,1,1-tricarboxylic acid. Its structure allows it to interact with various biological targets, particularly in viral infections.

TRI exhibits its biological activity primarily through the inhibition of viral replication. The compound targets viral DNA polymerase, an essential enzyme for the replication of DNA viruses such as herpes simplex virus types 1 and 2 (HSV-1 and HSV-2).

Key Mechanisms:

  • Inhibition of Viral DNA Polymerase : TRI binds to the active site of the viral DNA polymerase, preventing the synthesis of viral DNA. This action effectively halts viral replication and propagation within host cells .
  • Disruption of Cellular Protein Synthesis : By inhibiting ribonucleotide reductase and guanosine kinase, TRI also interferes with cellular protein synthesis pathways. This dual action enhances its efficacy as an antiviral agent .

The biochemical properties of TRI contribute to its potential therapeutic applications:

  • Stability : Laboratory studies indicate that TRI maintains its effectiveness over extended periods under various conditions, although stability may be influenced by environmental factors.
  • Cellular Effects : TRI has been shown to inhibit the growth of infected cells by blocking DNA synthesis, thereby reducing the overall viral load within the host organism .

Pharmacokinetics

Understanding the pharmacokinetics of TRI is crucial for its application in clinical settings:

  • Absorption and Distribution : TRI is absorbed through cellular membranes due to its lipophilic nature. Its distribution within tissues can vary based on the route of administration.
  • Metabolism and Excretion : The compound undergoes metabolic transformations that may affect its biological activity. Research suggests that TRI can be metabolized into active forms that retain antiviral properties .

Case Studies and Research Findings

Several studies have explored the biological activity of TRI:

  • Antiviral Efficacy :
    • A study demonstrated that TRI significantly reduces HSV-1 and HSV-2 replication in vitro, showing a dose-dependent response. The effective concentration was identified as being within the micromolar range .
  • Synthesis Applications :
    • TRI serves as a precursor in synthesizing antiviral drugs such as Famciclovir and Penciclovir. It acts as an alkylating agent that attaches to purine rings during drug synthesis processes .
  • Comparative Studies :
    • In comparative analyses with similar compounds like ethyl 4-bromo-2,2-dicarbethoxybutanoate and other brominated esters, TRI exhibited superior antiviral activity due to its unique structural features that enhance binding affinity to viral enzymes .

Comparison of Biological Activities

Compound NameAntiviral ActivityMechanism of ActionReference
This compoundHighInhibits viral DNA polymerase
Ethyl 4-bromo-2,2-dicarbethoxybutanoateModerateSimilar mechanism
PenciclovirHighInhibits viral DNA synthesis

Q & A

Basic Research Questions

Q. What are the primary applications of Triethyl 3-bromopropane-1,1,1-tricarboxylate in organic synthesis?

this compound is widely used as an alkylating agent in nucleoside analog synthesis. For example, it reacts with purine derivatives (e.g., 6-chloropurine) under basic conditions (K₂CO₃ in DMF) to form condensation products. These intermediates undergo partial decarboxylation with sodium methoxide in methanol, enabling the synthesis of antiviral agents like penciclovir and famciclovir .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ester groups, bromopropane backbone, and reaction intermediates.
  • Mass Spectrometry (MS) : High-resolution MS (exact mass: 338.04496) verifies molecular weight and purity .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress, as demonstrated in phosphazene and purine derivatization studies .

Q. What are the standard reaction conditions for alkylation using this compound?

Typical conditions involve:

  • Solvent : DMF or THF for solubility and stability.
  • Base : K₂CO₃ or Et₃N to deprotonate nucleophiles (e.g., amines or purines).
  • Temperature : Room temperature or mild heating (20–40°C) to avoid decomposition .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction with purine derivatives to minimize byproducts?

Optimization strategies include:

  • Stoichiometry : Use a 1:1 molar ratio of purine to this compound to avoid over-alkylation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict anhydrous conditions.
  • Reaction Monitoring : TLC or HPLC tracks intermediate formation and identifies side products (e.g., dimerization or hydrolysis) .

Q. What mechanistic insights explain the decarboxylation step in post-alkylation processing?

The decarboxylation of intermediates (e.g., malonic acid diethyl esters) proceeds via a β-keto acid pathway under basic conditions. Sodium methoxide in methanol promotes partial decarboxylation, forming monoacids critical for subsequent reduction steps. Over-degradation is mitigated by controlling reaction time (<24 hrs) and base concentration .

Q. How does the bromine substituent influence the compound’s reactivity and stability?

The bromine atom enhances electrophilicity, making the compound a potent alkylating agent. However, it also introduces sensitivity to light and moisture. Storage recommendations:

  • Temperature : –20°C in sealed, amber vials.
  • Handling : Use inert atmospheres (N₂/Ar) during reactions to prevent hydrolysis or oxidation .

Q. What analytical challenges arise in quantifying reaction yields for multi-step syntheses involving this compound?

Challenges include:

  • Byproduct Discrimination : LC-MS or GC-MS differentiates between decarboxylated products and unreacted starting materials.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates, while triethylammonium chloride salts are removed via filtration .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported molecular weight: How should researchers validate data?

The compound’s molecular formula (C₁₂H₁₉BrO₆) suggests a theoretical mass of 339.18 g/mol, but high-resolution MS data report 338.04496 . This discrepancy may arise from isotopic abundance (e.g., ⁷⁹Br vs. ⁸¹Br) or measurement calibration. Researchers should cross-validate with NMR integration and elemental analysis.

Q. Methodological Best Practices

  • Reaction Scale-Up : For gram-scale syntheses, maintain slow addition of reagents to control exothermic reactions.
  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to the compound’s potential lachrymatory effects .

Properties

IUPAC Name

triethyl 3-bromopropane-1,1,1-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrO6/c1-4-17-9(14)12(7-8-13,10(15)18-5-2)11(16)19-6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMWZZMUASPQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCBr)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446621
Record name Triethyl 3-bromopropane-1,1,1-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71170-82-6
Record name 1,1,1-Triethyl 3-bromo-1,1,1-propanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71170-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl 3-bromopropane-1,1,1-tricarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071170826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethyl 3-bromopropane-1,1,1-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIETHYL 3-BROMOPROPANE-1,1,1-TRICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75Q6455G0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Triethyl 3-bromopropane-1,1,1-tricarboxylate
Triethyl 3-bromopropane-1,1,1-tricarboxylate
Triethyl 3-bromopropane-1,1,1-tricarboxylate
Triethyl 3-bromopropane-1,1,1-tricarboxylate
Triethyl 3-bromopropane-1,1,1-tricarboxylate
Triethyl 3-bromopropane-1,1,1-tricarboxylate

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